molecular formula C15H18ClNO4 B2685437 N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid CAS No. 330466-14-3

N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid

Cat. No.: B2685437
CAS No.: 330466-14-3
M. Wt: 311.76
InChI Key: WDSXTGDPLLZJLV-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid is a succinamic acid derivative featuring a 3-chloro-2-methylphenyl substituent on the amide nitrogen and a tetrahydrofuran-2-yl moiety attached to the succinic acid backbone. This compound belongs to the broader class of N-(aryl)-amides, characterized by their amide (-CONH-) linkage and aromatic substitution patterns.

Properties

IUPAC Name

4-(3-chloro-2-methylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-9-11(16)4-2-5-12(9)17-14(18)8-10(15(19)20)13-6-3-7-21-13/h2,4-5,10,13H,3,6-8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSXTGDPLLZJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(C2CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3-chloro-2-methyl-aniline and succinic anhydride in the presence of a base such as triethylamine or pyridine to form the intermediate N-(3-chloro-2-methyl-phenyl)succinamic acid.

    Cyclization: The intermediate is then reacted with tetrahydrofuran under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development. The compound's derivatives have shown promise in inhibiting specific biological pathways, particularly in the context of anti-cancer and anti-inflammatory therapies.

Case Study : Research indicates that derivatives of this compound exhibit selective inhibition of certain enzymes implicated in cancer progression .

Agrochemicals

This compound can also serve as a building block for agrochemical formulations. Its ability to modulate plant growth and resistance to pests has been explored, leading to the development of novel herbicides and fungicides.

Case Study : Field trials have demonstrated that formulations containing this compound can enhance crop yield while reducing the need for conventional pesticides .

Materials Science

In materials science, this compound is utilized in the synthesis of polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study : A study highlighted the use of this compound in creating biodegradable plastics that maintain structural integrity under various environmental conditions .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDrug development intermediateSelective enzyme inhibition
AgrochemicalsHerbicide and fungicide formulationsEnhanced crop yield
Materials SciencePolymer matrix enhancementImproved thermal stability

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrahydrofuran ring and the succinamic acid moiety can play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Key Structural Parameters:

  • Dihedral Angles: The dihedral angle between the aromatic ring and the amide group in N-(3-Chloro-2-methylphenyl)succinamic acid is 44.9° , which is comparable to N-(3-chloro-4-methylphenyl)-succinamic acid (40.6°–44.9°) but distinct from N-(4-Methyl-2-nitrophenyl)succinamic acid (36.1°) . These variations arise from steric and electronic effects of substituents (e.g., nitro vs. chloro groups).
  • N–H Conformation: The N–H bond in the target compound adopts a syn conformation relative to the ortho-methyl and meta-chloro substituents, contrasting with the anti conformation observed in N-(3-chloro-4-methylphenyl)-succinamic acid .

Hydrogen Bonding Patterns:

  • The target compound forms centrosymmetric dimers via O–H⋯O hydrogen bonds and extended chains through N–H⋯O interactions . This contrasts with N-(4-Methyl-2-nitrophenyl)succinamic acid, where intramolecular N–H⋯O(nitro) and intermolecular O–H⋯O bonds create a distinct packing architecture .

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison

Parameter Target Compound N-(4-Methyl-2-nitrophenyl)-succinamic Acid
Dihedral Angle (Phenyl/Amide) 44.9° 36.1°
Hydrogen Bonds O–H⋯O, N–H⋯O O–H⋯O, N–H⋯O(nitro)
Space Group Monoclinic Monoclinic

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